molecular formula C₁₂H₁₁NO₅ B1146746 Methyl 2-(3-nitrobenzylidene)acetoacetate CAS No. 119128-13-1

Methyl 2-(3-nitrobenzylidene)acetoacetate

Cat. No. B1146746
M. Wt: 249.22
InChI Key:
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Patent
US04705786

Procedure details

A mixture of 250 mg of methyl 2-(3-nitrobenzylidene)acetoacetate, 260 mg of 5-acetonyl-3-(N-benzyl-N-methylamino)methyl-1,2,4-oxadiazole, 3 ml of isopropyl alcohol and 40 mg of 29% ammonia water was reacted and worked up as described in Example 104 to give methyl 1,4-dihydro-2,6-dimetyl-3-[3-(N-benzyl-N-methylamino)methyl-1,2,4-oxadiazol-5-yl]-4-(3-nitrophenyl)pyridine-5-carboxylate, m.p. 126°-127° C.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
5-acetonyl-3-(N-benzyl-N-methylamino)methyl-1,2,4-oxadiazole
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:16]=[CH:17][CH:18]=1)[CH:7]=[C:8]([C:13]([CH3:15])=O)[C:9]([O:11][CH3:12])=[O:10])([O-:3])=[O:2].[CH2:19]([C:23]1[O:27][N:26]=[C:25]([CH2:28][N:29]([CH2:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[CH3:30])[N:24]=1)[C:20]([CH3:22])=O.O.[NH3:39]>C(O)(C)C>[CH3:22][C:20]1[NH:39][C:13]([CH3:15])=[C:8]([C:9]([O:11][CH3:12])=[O:10])[CH:7]([C:6]2[CH:16]=[CH:17][CH:18]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[C:19]=1[C:23]1[O:27][N:26]=[C:25]([CH2:28][N:29]([CH2:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[CH3:30])[N:24]=1 |f:2.3|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C(=O)OC)C(=O)C)C=CC1
Name
5-acetonyl-3-(N-benzyl-N-methylamino)methyl-1,2,4-oxadiazole
Quantity
260 mg
Type
reactant
Smiles
C(C(=O)C)C1=NC(=NO1)CN(C)CC1=CC=CC=C1
Name
Quantity
40 mg
Type
reactant
Smiles
O.N
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C(C1C1=NC(=NO1)CN(C)CC1=CC=CC=C1)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.